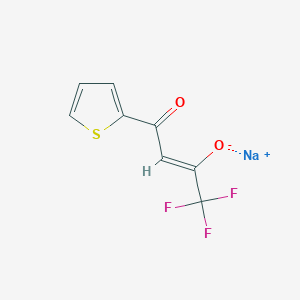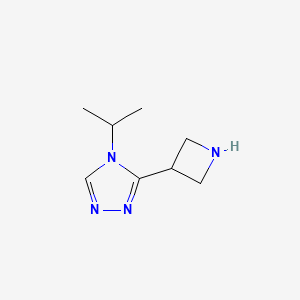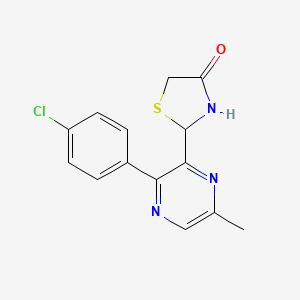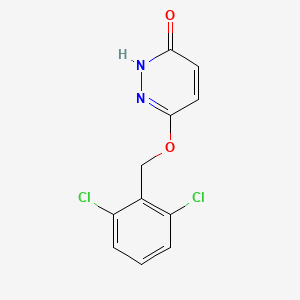
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core with a 2,6-dichlorobenzyl group attached via an ether linkage. The presence of chlorine atoms and the pyridazinone ring contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes the use of potassium tert-butoxide as a base in N,N-dimethylacetamide at elevated temperatures (around 90°C) to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to various purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2,6-dichlorobenzyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridazinone ring or the benzyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of pyridazinone and 2,6-dichlorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazinone derivatives.
Oxidation: Oxidized forms of the pyridazinone ring or benzyl group.
Reduction: Reduced forms of the pyridazinone ring or benzyl group.
Hydrolysis: Pyridazinone and 2,6-dichlorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-4-isopropylpyridazine: Shares the pyridazine core but with different substituents.
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of pyridazine.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct substituents
Uniqueness
6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one stands out due to its specific combination of the pyridazinone core and the 2,6-dichlorobenzyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89037-62-7 |
|---|---|
Molekularformel |
C11H8Cl2N2O2 |
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
3-[(2,6-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-3-9(13)7(8)6-17-11-5-4-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI-Schlüssel |
RDUCPTXDIKOVMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NNC(=O)C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



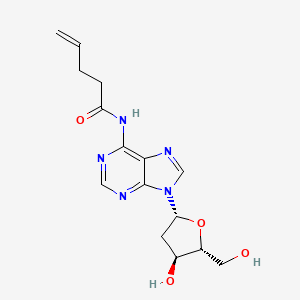
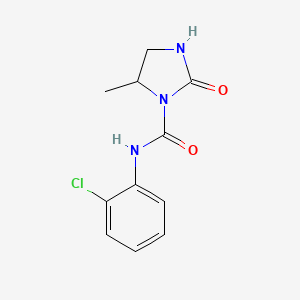

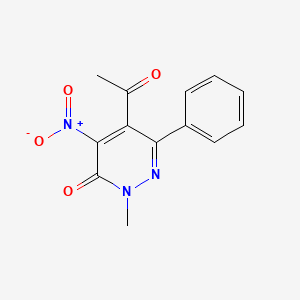
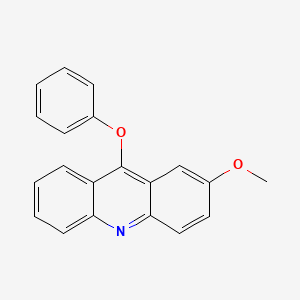
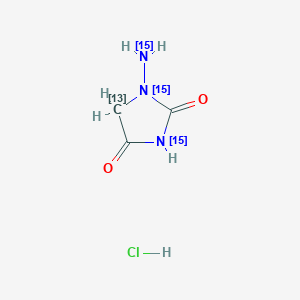
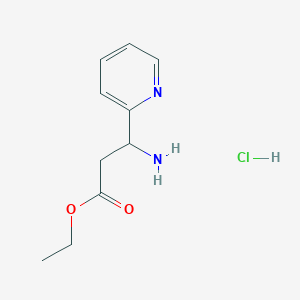
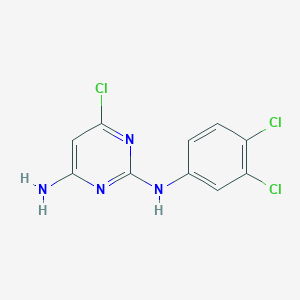
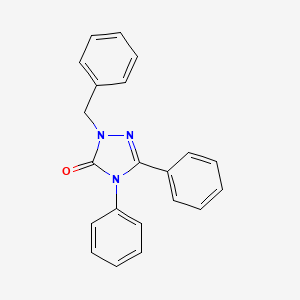
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
